
1,4,5,7-Tetramethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,7-Tetramethylquinolin-2(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. TMQ is an important compound in the field of organic chemistry due to its diverse range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of gene expression. 1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of immune function. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4,5,7-Tetramethylquinolin-2(1H)-one in lab experiments is its high stability and low toxicity. 1,4,5,7-Tetramethylquinolin-2(1H)-one is also relatively easy to synthesize and can be obtained in high purity. However, 1,4,5,7-Tetramethylquinolin-2(1H)-one has some limitations, including its relatively low solubility in water and its potential for photobleaching under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 1,4,5,7-Tetramethylquinolin-2(1H)-one, including its use as a therapeutic agent for the treatment of cancer and other diseases, its development as a fluorescent probe for the detection of metal ions, and its use in the development of new materials for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 1,4,5,7-Tetramethylquinolin-2(1H)-one is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and yields high purity products. 1,4,5,7-Tetramethylquinolin-2(1H)-one has potential therapeutic effects and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, 1,4,5,7-Tetramethylquinolin-2(1H)-one remains an important compound in the field of organic chemistry with many potential future directions for research.
Synthesemethoden
1,4,5,7-Tetramethylquinolin-2(1H)-one can be synthesized through a variety of methods, including the Pfitzinger reaction, Skraup synthesis, and Friedländer synthesis. The most common method for synthesizing 1,4,5,7-Tetramethylquinolin-2(1H)-one is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. This method is advantageous due to its high yield and relatively simple procedure.
Wissenschaftliche Forschungsanwendungen
1,4,5,7-Tetramethylquinolin-2(1H)-one has a wide range of applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been used in the development of new materials for electronic devices and sensors.
Eigenschaften
CAS-Nummer |
108463-45-2 |
|---|---|
Produktname |
1,4,5,7-Tetramethylquinolin-2(1H)-one |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1,4,5,7-tetramethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3 |
InChI-Schlüssel |
WDJKUAJEBUYWSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
Kanonische SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
Synonyme |
2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

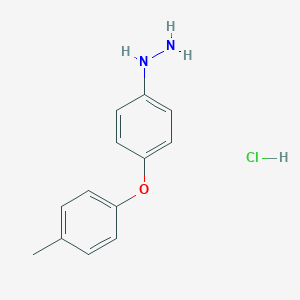

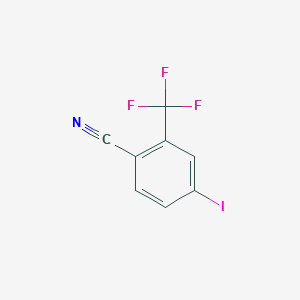

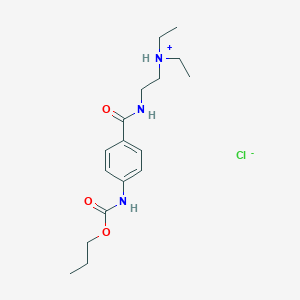
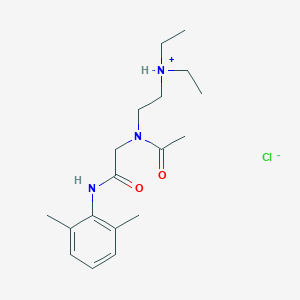
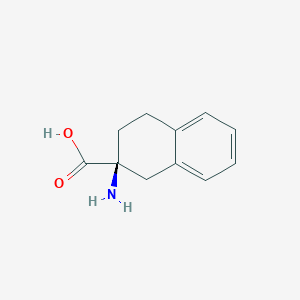
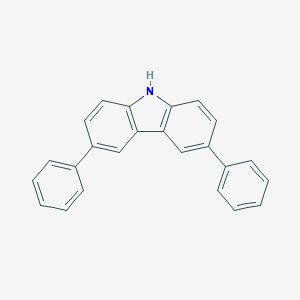
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)


